molecular formula C24H29Br B14506086 1-Bromo-4-[(4-decylphenyl)ethynyl]benzene CAS No. 62856-50-2

1-Bromo-4-[(4-decylphenyl)ethynyl]benzene

Cat. No.: B14506086
CAS No.: 62856-50-2
M. Wt: 397.4 g/mol
InChI Key: WITDRKHFEYRTSY-UHFFFAOYSA-N
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Description

1-Bromo-4-[(4-decylphenyl)ethynyl]benzene is an organic compound with the molecular formula C24H31Br It is a brominated derivative of ethynylbenzene, characterized by the presence of a bromine atom and a decyl-substituted phenyl group attached to the ethynylbenzene core

Preparation Methods

The synthesis of 1-Bromo-4-[(4-decylphenyl)ethynyl]benzene typically involves a multi-step process. One common synthetic route includes the following steps:

    Bromination: The starting material, 4-[(4-decylphenyl)ethynyl]benzene, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce the bromine atom at the para position.

    Sonogashira Coupling: Another method involves the Sonogashira coupling reaction, where 4-bromo-1-iodobenzene reacts with 4-decylphenylacetylene in the presence of a palladium catalyst (Pd(PPh3)2Cl2) and a copper co-catalyst (CuI) under an inert atmosphere to form the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-4-[(4-decylphenyl)ethynyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction reactions to form alkanes or alkenes.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Heck, and Stille couplings to form biaryl or diaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-[(4-decylphenyl)ethynyl]benzene has several scientific research applications:

    Material Science: It is used in the synthesis of organic semiconductors and conductive polymers for electronic devices.

    Medicinal Chemistry: The compound serves as a building block for designing novel pharmaceuticals with potential therapeutic properties.

    Chemical Biology: It is employed in the development of molecular probes for studying biological processes and interactions.

    Industrial Applications: The compound is used in the production of specialty chemicals and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(4-decylphenyl)ethynyl]benzene depends on its specific application. In material science, its conductive properties are attributed to the conjugated system of the ethynylbenzene core, which facilitates electron transport. In medicinal chemistry, the compound’s biological activity may involve interactions with specific molecular targets such as enzymes or receptors, modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

1-Bromo-4-[(4-decylphenyl)ethynyl]benzene can be compared with other similar compounds such as:

    1-Bromo-4-ethynylbenzene: Lacks the decyl-substituted phenyl group, resulting in different physical and chemical properties.

    1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: Contains an additional bromine atom, which can influence its reactivity and applications.

    4-Bromo-4’-ethynylbiphenyl: Features a biphenyl core, offering different electronic and steric properties compared to the single phenyl ring in this compound.

Properties

CAS No.

62856-50-2

Molecular Formula

C24H29Br

Molecular Weight

397.4 g/mol

IUPAC Name

1-bromo-4-[2-(4-decylphenyl)ethynyl]benzene

InChI

InChI=1S/C24H29Br/c1-2-3-4-5-6-7-8-9-10-21-11-13-22(14-12-21)15-16-23-17-19-24(25)20-18-23/h11-14,17-20H,2-10H2,1H3

InChI Key

WITDRKHFEYRTSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)Br

Origin of Product

United States

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